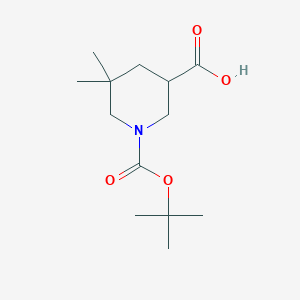

1-Boc-5,5-dimethylpiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-5,5-dimethylpiperidine-3-carboxylic acid, also known as 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-3-carboxylic acid, is a chemical compound with the CAS Number: 1781347-99-6 . It has a molecular weight of 257.33 and is commonly used in scientific research, with applications ranging from organic synthesis to pharmaceutical development.

Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (Boc) protecting group, which is a common protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Molecular Structure Analysis

The IUPAC name for this compound is 1-(tert-butoxycarbonyl)-5,5-dimethylpiperidine-3-carboxylic acid . The InChI code for this compound is 1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) .Chemical Reactions Analysis

The Boc group in this compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

1-Boc-5,5-dimethylpiperidine-3-carboxylic acid plays a significant role in the synthesis of biologically active compounds. For example, it is utilized in the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are pivotal in creating triazole-based scaffolds. These scaffolds are essential in the development of peptidomimetics and compounds active as HSP90 inhibitors (Ferrini et al., 2015).

Esterification of Carboxylic Acids

This compound is also instrumental in the esterification of carboxylic acids with alcohols. A notable process involves using di-t-butyl dicarbonate [(BOC) 2 O] in the presence of catalytic amounts of N,N'-dimethylaminopyridine (DMAP), facilitating the creation of various esters, including those with sensitive functional groups like phenol esters or BOC-groups (Goossen & Döhring, 2004).

Synthesis of Redox-Active Amino Acids

In the domain of peptide assemblies, this compound is used in the synthesis of redox-active amino acids. These amino acids are crucial for studying photoinitiated electron or energy transfer, particularly in the construction of light-harvesting peptides (McCafferty et al., 1995).

T-butoxycarbonylation of Amines

It is also significant in the t-butoxycarbonylation of amines, where it reacts with amino-acid sodium salts in aqueous solutions, leading to the formation of BOC-amino acids. This process is noted for its speed and high yield, which is beneficial for various synthetic applications (Guibe-jampel & Wakselman, 1971).

Development of Light-Harvesting Peptides

This compound contributes to the creation of peptides containing phenothiazine or tris(2,2'-bipyridine)ruthenium(II), which are used in engineering light-harvesting proteins and photovoltaic cells, among other molecular electronic devices (Peek et al., 2009).

Investigation of Intramolecular Hydrogen Bonding

This compound is essential in understanding intramolecular hydrogen bonding in peptides, as evidenced in studies involving derivatives of 5,5-dimethylthiazolidine-4-carboxylic acid (Dtc) (Samanen et al., 2009).

Direct Synthesis of Amides

It finds use in the direct synthesis of amides from carboxylic acids and amines using B(OCH2CF3)3. This method is noted for its efficiency and minimal racemization, especially in the amidation of N-protected amino acids (Lanigan et al., 2013).

Scale-Up of Carboxylation Processes

This compound is also significant in large-scale carboxylation processes, such as the continuous flow carboxylation of N-Boc-4,4-difluoropiperidine, which is pivotal in medicinal chemistry research (Kestemont et al., 2021).

Mécanisme D'action

The mechanism of action of 1-Boc-5,5-dimethylpiperidine-3-carboxylic acid involves the use of the Boc group as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(4,5)8-14/h9H,6-8H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZXYURSAYNXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781347-99-6 |

Source

|

| Record name | 1-[(tert-butoxy)carbonyl]-5,5-dimethylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-chlorophenyl)-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2837951.png)

![5-(4-methoxyphenyl)-2-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2837955.png)

![2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837966.png)